5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol
Description
5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl alcohol is a halogenated benzyl alcohol derivative characterized by a bromine atom at the 5-position, a chlorine atom at the 2-position of the benzene ring, and a trifluoromethyl (-CF₃) group attached to the benzylic carbon (alpha position). This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing trifluoromethyl group enhances the acidity of the hydroxyl group, influencing reactivity in nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLSISMBOXVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Analysis of Precursor Synthesis
The synthesis of polyhalogenated benzyl alcohols typically begins with functionalized benzoic acid derivatives. In CN111099975A, 5-bromo-2-chlorobenzoic acid serves as the foundational precursor for Friedel-Crafts acylation . Although this patent targets a benzophenone derivative, its methodology provides critical insights into handling bromo-chloro aromatic systems. The reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) under DMF catalysis yields 5-bromo-2-chlorobenzoyl chloride, a key intermediate . For the target benzyl alcohol, a similar approach could involve:
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Chlorination of the carboxylic acid group to form an acyl chloride.
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Introduction of the trifluoromethyl group via nucleophilic substitution or radical-mediated pathways.
However, the presence of the trifluoromethyl group introduces unique reactivity constraints. The electron-withdrawing nature of the -CF₃ group may necessitate milder reaction conditions to prevent decomposition, as evidenced by the low-temperature (-30°C to -10°C) Friedel-Crafts conditions in CN111099975A .
Friedel-Crafts Acylation Adaptations for Trifluoromethyl Incorporation
In CN111099975A, phenetole undergoes Friedel-Crafts acylation with 5-bromo-2-chlorobenzoyl chloride using silica gel-supported AlCl₃ under vacuum . While this method achieves para-substitution in benzophenone synthesis, adapting it for benzyl alcohol requires reimagining the electrophilic partner. A plausible route involves:
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Synthesis of α-(trifluoromethyl)benzaldehyde : Introducing the -CF₃ group via Ruppert-Prakash reagent (TMSCF₃) or Umemoto’s reagent, followed by oxidation to the aldehyde.
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Reduction to benzyl alcohol : Using NaBH₄ or LiAlH₄, as demonstrated in CN113214045A for 3,5-bis(trifluoromethyl)benzyl alcohol .
Table 1: Comparative Reaction Conditions for Friedel-Crafts and Reduction Steps
Overcoming Regioselectivity and Byproduct Formation
The meta-directing effects of -Br and -Cl substituents in the benzoic acid precursor complicate para-substitution in Friedel-Crafts reactions . For the target alcohol, this challenge is exacerbated by the -CF₃ group’s strong electron-withdrawing nature. Key strategies include:
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Vacuum-assisted reaction systems : Reducing pressure to -0.03 MPa to -0.08 MPa minimizes side reactions, as shown in CN111099975A .
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Lewis acid modulation : Silica gel-supported AlCl₃ (1.6 mmol/g loading) enhances catalyst efficiency and reduces waste .
Critical Observation : In Example 3 of CN111099975A, a vacuum of -0.07 MPa at -25°C to -30°C improved yield to 94.7% while suppressing ortho-isomer byproducts . Similar conditions could favor the desired substitution pattern in the target molecule.
Purification and Recrystallization Optimization
Post-reaction purification is critical for achieving high-purity benzyl alcohols. CN111099975A employs a mixed ethanol-water solvent (1:1 to 3:1 v/v) for recrystallization, yielding products with ≥99% HPLC purity . For the target compound, this approach may require adjustments due to the -CF₃ group’s hydrophobicity.
Table 2: Recrystallization Parameters and Outcomes
Environmental and Cost Considerations
Both patents highlight challenges in waste management and cost-effectiveness. CN111099975A generates acidic wastewater from AlCl₃ hydrolysis, requiring neutralization with 5% NaHCO₃ . For the target synthesis:
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the alcohol group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups, such as ethers or amines.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of various fluorinated organic compounds. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them valuable in pharmaceutical development.
Key Reactions:
- Formation of Benzyl Halides: The alcohol can be converted into benzyl halides through halogenation reactions, which are crucial for further synthetic transformations. For instance, treatment with phosphorus tribromide (PBr₃) can yield 5-bromo-2-chloro-alpha-(trifluoromethyl)benzyl bromide, a useful reagent in organic synthesis .
| Reaction Type | Reagent Used | Product |
|---|---|---|
| Halogenation | PBr₃ | 5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl bromide |
| Oxidation | Nitroxide Catalyst | Trifluoromethyl ketones |
Medicinal Chemistry
The compound's structural features allow it to interact with biological targets effectively. The trifluoromethyl group is known to modulate biological activity and improve the pharmacokinetic properties of drugs.
Case Studies:
- Antimicrobial Activity: Research indicates that derivatives of trifluoromethylated benzyl alcohols exhibit antimicrobial properties. For example, a study demonstrated that certain trifluoromethyl ketones derived from such alcohols showed significant antibacterial activity against various pathogens .
Catalytic Applications
This compound can act as a substrate in catalytic reactions, particularly in oxidation processes. The oxidation of alcohols to ketones is a pivotal transformation in organic chemistry.
Methodology:
- The oxidation of α-trifluoromethyl alcohols to their corresponding ketones can be achieved using nitroxide catalysts alongside potassium persulfate as the oxidant. This method has shown effectiveness across various substrates, indicating its versatility in synthetic applications .
Environmental Chemistry
Fluorinated compounds often exhibit unique environmental behavior due to their stability and resistance to degradation. Understanding the environmental impact of this compound is essential for assessing its safety and regulatory compliance.
Research Findings:
- Studies have indicated that fluorinated organic compounds can accumulate in the environment, raising concerns about their long-term ecological effects. Thus, research into methods for the degradation or safe disposal of such compounds is ongoing.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-bromo-2-chloro-alpha-(trifluoromethyl)benzyl alcohol with key analogues, focusing on molecular properties, substituent effects, and applications:
Key Findings from Structural and Functional Comparisons
Electronic Effects
- Trifluoromethyl Group Influence: The alpha-CF₃ group in the target compound significantly increases the acidity of the hydroxyl group compared to non-CF₃ analogues (e.g., 2-bromo-5-chlorobenzyl alcohol) due to its strong electron-withdrawing nature. This property enhances its reactivity in deprotonation-driven reactions .
- Halogen Positioning : Bromine at the 5-position (para to the hydroxyl group) stabilizes the molecule via resonance, whereas chlorine at the 2-position (ortho) introduces steric hindrance, affecting reaction kinetics .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases lipophilicity, improving solubility in non-polar solvents. For example, 5-fluoro-2-(trifluoromethyl)benzyl alcohol (logP ~2.1) is more lipid-soluble than non-fluorinated analogues .
- Thermal Stability: Compounds with trifluoromethoxy substituents (e.g., 5-bromo-2-(trifluoromethoxy)phenyl methanol) exhibit higher boiling points (~255°C) due to increased molecular weight and intermolecular forces .
Biological Activity
5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl alcohol is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H7BrClF3O, with a molecular weight of approximately 289.5 g/mol. The presence of bromine, chlorine, and trifluoromethyl groups in its structure contributes to its lipophilicity and metabolic stability, which are crucial for biological interactions.
Biological Activity
The biological activity of this compound can be categorized into various aspects:
1. Antimicrobial Activity:
- Studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, the trifluoromethyl group is known to increase the potency of various drugs by improving their interaction with biological targets .
2. Enzyme Inhibition:
- Research has shown that similar compounds can act as inhibitors for specific enzymes. The introduction of halogen substituents like bromine and chlorine can significantly enhance the binding affinity to target enzymes, making them valuable in drug design .
3. Cytotoxicity:
- Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
1. Halogenation Reactions:
- The introduction of bromine and chlorine can be performed via electrophilic aromatic substitution reactions, using bromine and chlorine sources under acidic conditions.
2. Trifluoromethylation:
- The trifluoromethyl group can be introduced using reagents such as trifluoromethanesulfonic anhydride or trifluoromethyl iodide in the presence of a suitable base .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several halogenated benzyl alcohol derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound inhibited the activity of certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, suggesting a potential role in pharmacotherapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrClF3O |
| Molecular Weight | 289.5 g/mol |
| Antimicrobial Activity | Effective at 50 µg/mL |
| Enzyme Inhibition | Cytochrome P450 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-bromo-2-chloro-alpha-(trifluoromethyl)benzyl alcohol, and how can purity be optimized?
- Methodological Answer : A stepwise approach is typically employed: (1) Introduce bromine and chlorine substituents via electrophilic aromatic substitution (EAS) using Br₂/FeCl₃ and Cl₂/AlCl₃, respectively, under controlled temperature (0–5°C) to minimize polyhalogenation. (2) Install the trifluoromethyl group via Ullmann coupling or nucleophilic substitution with CuI/CF₃I . (3) Reduce the benzyl chloride intermediate to the alcohol using NaBH₄ or LiAlH₄ in anhydrous THF. Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity, verified by HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?
- Methodological Answer :
- ¹H NMR : Look for the benzyl alcohol proton (δ 4.5–5.0 ppm, singlet) and aromatic protons (split into multiplets due to substituent-induced deshielding).
- ¹³C NMR : The CF₃ group appears as a quartet (δ 120–125 ppm, J ≈ 280 Hz).
- FT-IR : Confirm hydroxyl (O-H stretch, ~3200–3400 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
- MS (EI) : Molecular ion peak at m/z ≈ 289 (M⁺) with fragmentation patterns reflecting Br/Cl loss .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizers (e.g., KMnO₄) to prevent exothermic decomposition. Store at 2–8°C in inert atmospheres (N₂/Ar) to minimize hydrolysis of the benzyl alcohol group .
Advanced Research Questions
Q. How do the electronic effects of bromo, chloro, and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromo/Chloro Groups : Act as ortho/para-directing deactivating groups, slowing EAS but enabling Suzuki-Miyaura coupling (Br) or nucleophilic aromatic substitution (Cl).
- Trifluoromethyl Group : Strongly electron-withdrawing (-I effect), polarizing the benzyl alcohol for nucleophilic attacks (e.g., esterification).
- Experimental Design : Compare reaction rates in Pd-catalyzed couplings (Br vs. Cl) using kinetic studies (GC-MS monitoring). Substituent positioning alters regioselectivity; DFT calculations (e.g., Gaussian) predict electron density maps .
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Contradictions arise from the competing hydrophobicity (CF₃, Br/Cl) and hydrophilicity (-OH). Perform systematic solubility tests:
- Solvent Screening : Use DMSO (high polarity), THF (moderate), and toluene (nonpolar) at 25°C.
- Quantification : Measure saturation concentrations via UV-Vis (λ = 260 nm) or gravimetric analysis.
- Statistical Analysis : Apply Hansen solubility parameters to correlate solubility with solvent polarity .
Q. What strategies mitigate competing side reactions during benzyl alcohol oxidation to the corresponding aldehyde?
- Methodological Answer :
- Catalyst Selection : Use TEMPO/NaOCl (mild conditions) instead of CrO₃ to avoid over-oxidation to carboxylic acids.
- Protection/Deprotection : Temporarily protect the alcohol as a silyl ether (TBDMSCl), oxidize, then deprotect with TBAF.
- Kinetic Control : Monitor reaction progress via in-situ IR (C=O stretch at ~1700 cm⁻¹) and quench at 80% conversion .
Q. How does steric hindrance from the trifluoromethyl group impact nucleophilic substitution at the benzyl position?
- Methodological Answer :
- Comparative Studies : Synthesize analogs without CF₃ and compare SN2 reactivity (e.g., with NaCN in DMF).
- Steric Maps : Generate molecular models (e.g., Avogadro) to calculate Tolman cone angles.
- Kinetic Isotope Effects (KIE) : Use deuterated benzyl alcohol to distinguish steric vs. electronic influences .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
- Methodological Answer : Variations may stem from polymorphic forms or impurities.
- Recrystallization : Test solvents (e.g., EtOH, hexane) to isolate pure polymorphs.
- DSC/TGA : Determine exact melting points and check for decomposition.
- Collaborative Studies : Cross-validate data with independent labs using identical synthetic batches .
Theoretical Frameworks
Q. Which conceptual models explain the compound’s role in asymmetric catalysis?
- Methodological Answer : Link to Hammett σ constants (CF₃: σₚ ≈ 0.54) to predict electron-deficient aromatic systems. Use frontier molecular orbital (FMO) theory to rationalize nucleophilic attack at the benzyl position. Design experiments using chiral ligands (e.g., BINOL) to test enantioselective transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
